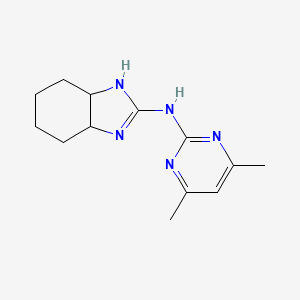
4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine, also known as 4,6-dimethyl-2-benzimidazolylpyrimidine or DMBP, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. DMBP is a highly versatile compound due to its unique structure and properties, which can be used in a variety of ways.
Scientific Research Applications
Insecticidal and Antibacterial Potential
- Research indicates that compounds related to 4,6-dimethyl-pyrimidin-2-yl demonstrate potential in insecticidal and antimicrobial applications. Specifically, these compounds have shown effectiveness against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).
Antifungal Applications
- Another study explored derivatives of 4-methoxy-N,N-dimethylpyrimidin, finding significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests a potential role for these compounds in developing new antifungal agents (Jafar et al., 2017).
Antibacterial and Antioxidant Activities
- A series of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido pyrimidin-4- amine compounds have been synthesized and evaluated for their antibacterial and antioxidant properties, showcasing the versatility of this chemical structure in pharmaceutical applications (Maheswaran et al., 2012).
Antiangiogenic Properties
- Recent research into pyrimidine derivatives, including compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, has demonstrated promising antiangiogenic effects. This indicates potential applications in treatments targeting abnormal blood vessel growth (Jafar & Hussein, 2021).
Synthesis of Novel Heterocycles
- Various studies have focused on synthesizing new heterocycles using compounds similar to 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine. These efforts are pivotal in exploring new pharmaceutical compounds and understanding the behavior of these complex molecules (Shestakov et al., 2006).
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h7,10-11H,3-6H2,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPAFZNQLYQZBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3CCCCC3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

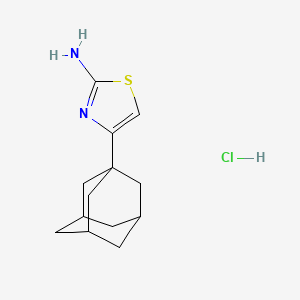
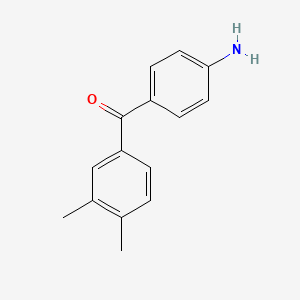
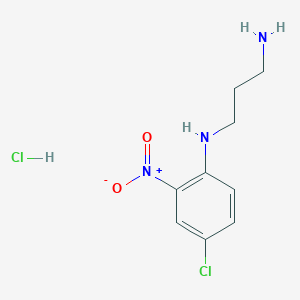
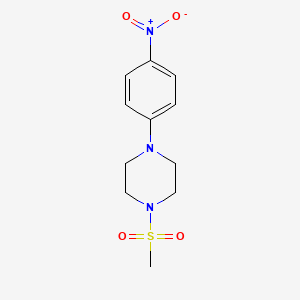
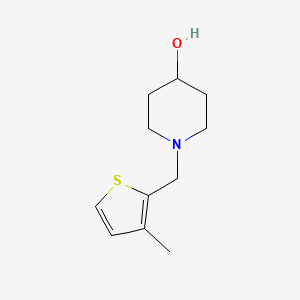
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1364032.png)
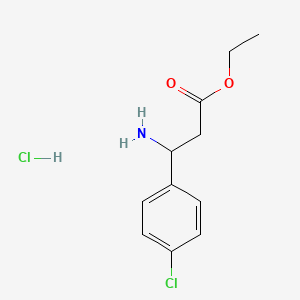
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
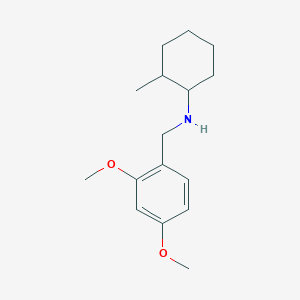
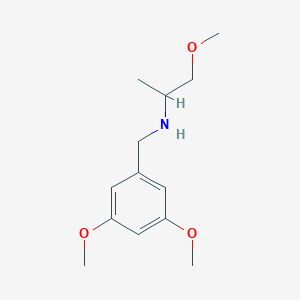
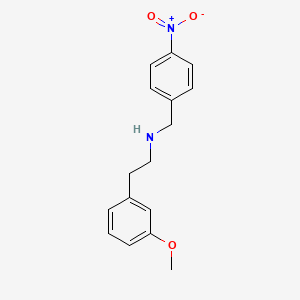
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)